1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone
Overview
Description
1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone is a deuterated analog of 4-chloroacetophenone. This compound is characterized by the substitution of hydrogen atoms with deuterium at specific positions on the aromatic ring. The molecular formula is ClC6D4COCH3, and it has a molecular weight of 158.62 g/mol . Deuterated compounds like this one are often used in scientific research due to their unique properties, such as altered vibrational frequencies and kinetic isotope effects.
Preparation Methods
The synthesis of 1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone typically involves the deuteration of 4-chloroacetophenone. This can be achieved through various methods, including:
Catalytic Exchange: Using a deuterium gas atmosphere in the presence of a catalyst to replace hydrogen atoms with deuterium.
Chemical Deuteration: Employing deuterated reagents such as deuterated chloroform or deuterated acetic acid in the reaction.
Industrial production methods may involve large-scale catalytic exchange processes to ensure high isotopic purity and yield.
Chemical Reactions Analysis
1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in reactions such as nitration, sulfonation, and halogenation.
Reduction: The carbonyl group can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone has several applications in scientific research:
NMR Spectroscopy: Deuterated compounds are used as internal standards or solvents in nuclear magnetic resonance (NMR) spectroscopy due to their distinct spectral properties.
Kinetic Isotope Effect Studies: The presence of deuterium allows researchers to study reaction mechanisms and rates by comparing the behavior of deuterated and non-deuterated compounds.
Pharmaceutical Research: Deuterated analogs are explored for their potential to improve the pharmacokinetic properties of drugs, such as increased metabolic stability and altered absorption rates.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone is largely influenced by the presence of deuterium atoms. Deuterium substitution can lead to changes in bond strength and reaction kinetics. For example, the C-D bond is stronger than the C-H bond, which can result in slower reaction rates for processes involving bond cleavage . This property is utilized in studies of reaction mechanisms and isotope effects.
Comparison with Similar Compounds
1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanone can be compared to other deuterated and non-deuterated analogs:
4-Chloroacetophenone: The non-deuterated parent compound, which has similar chemical properties but different kinetic behaviors.
1-(4-Chloro-2,3,5,6-tetradeuteriophenyl)ethanol: A reduced form of the compound, used in studies of reduction reactions.
2,4-Dichlorophenol-3,5,6-d3: Another deuterated compound with different substitution patterns, used for comparison in isotope effect studies.
The uniqueness of this compound lies in its specific deuterium substitution, which provides distinct advantages in various research applications.
Properties
IUPAC Name |
1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZYGTVTZYSBCU-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C)[2H])[2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584009 | |
Record name | 1-[4-Chloro(~2~H_4_)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284474-50-6 | |
Record name | 1-[4-Chloro(~2~H_4_)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 284474-50-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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